N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers. The structure of this compound includes a benzyl group attached to the nitrogen atom, and two methyl groups at the 2 and 6 positions of the dihydropyridine ring, with a carboxamide group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide can be achieved through a multi-step process. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a calcium channel blocker.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The compound exerts its effects primarily by acting as a calcium channel blocker. It binds to voltage-gated calcium channels, particularly the L-type channels, and inhibits the influx of calcium ions into cells. This action leads to the relaxation of vascular smooth muscles and a reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent.
Nicardipine: Known for its use in treating high blood pressure and angina.
Uniqueness
N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other 1,4-dihydropyridines. Its benzyl group and carboxamide functionality may enhance its binding affinity and selectivity for certain molecular targets .
Properties
CAS No. |
111113-41-8 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C15H18N2O/c1-11-8-9-14(12(2)17-11)15(18)16-10-13-6-4-3-5-7-13/h3-8,17H,9-10H2,1-2H3,(H,16,18) |
InChI Key |
GSTORNHNXTUDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=C(N1)C)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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